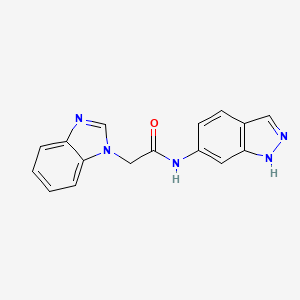

2-(1H-1,3-benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule that contains two heterocyclic rings: a benzimidazole and an indazole ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The benzimidazole and indazole rings in the compound are aromatic heterocycles, which means they have a cyclic structure with alternating single and double bonds, and contain at least one atom that is not carbon (in this case, nitrogen). These structures are often planar and exhibit resonance, which can contribute to the stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzimidazole and indazole rings are known to participate in various chemical reactions. They can act as a base, forming salts with acids, or undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents on the benzimidazole and indazole rings. Generally, these types of compounds are solid at room temperature and have relatively high melting points due to the strong intermolecular forces between the planar ring structures .Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. Turan-Zitouni et al. (2007) synthesized derivatives of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide and found significant antimicrobial activity against a range of bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial therapy (Turan-Zitouni et al., 2007).

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. Nofal et al. (2014) reported on the synthesis of benzimidazole–thiazole derivatives and their evaluation as anticancer agents, with some derivatives showing promising activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). This highlights the versatility of benzimidazole derivatives in the development of new anticancer therapies.

Antioxidant Activity

Basta et al. (2017) explored the antioxidant properties of some benzimidazole derivatives for local base oil, revealing that these compounds could serve as effective antioxidants, showcasing the potential for these derivatives in industrial applications (Basta et al., 2017).

Insecticidal Activity

The use of benzimidazole derivatives as insecticides has also been researched. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis, offering insights into the development of new, effective insecticides (Fadda et al., 2017).

Mécanisme D'action

Orientations Futures

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include in vitro and in vivo testing to determine its effects on various biological targets, as well as optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-(1H-indazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(9-21-10-17-13-3-1-2-4-15(13)21)19-12-6-5-11-8-18-20-14(11)7-12/h1-8,10H,9H2,(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLIRLOKLXIFCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

![5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2613486.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)

![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)

![N-[1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2613497.png)

![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2613499.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)